4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
It is known that fmoc amino acids, such as fmoc-thpgly-oh, are commonly used in peptide synthesis . They serve as building blocks in the formation of larger peptide chains, suggesting that their targets would be the specific sites on these chains where they are incorporated.
Mode of Action
Fmoc-ThpGly-OH, like other Fmoc amino acids, is involved in the process of peptide synthesis. The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions from occurring by blocking the reactive amine group of the amino acid. Once the amino acid is incorporated into the peptide chain, the Fmoc group can be removed, allowing the next amino acid to be added .
Action Environment
The action, efficacy, and stability of Fmoc-ThpGly-OH can be influenced by various environmental factors. These include the pH and temperature of the solution in which peptide synthesis is taking place, as well as the presence of other reactants and catalysts. In general, Fmoc amino acids are stable at room temperature and have a long shelf-life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of tetrahydro-2H-pyran-4-carboxylic acid is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains, which can be further elongated or modified.
Scientific Research Applications
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Discovery: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme functions.
Material Science: It is employed in the design of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl glycine, another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ala-OH: Fluorenylmethyloxycarbonyl alanine, commonly used in the synthesis of peptides and proteins.
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its tetrahydropyran ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(9-11-26-12-10-21)22-20(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTUQOKQROVXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373233 | |
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285996-72-7 | |
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-4-amino-tetrahydropyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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